

# Application Notes and Protocols for In Vivo Studies Using Diamino Lipid DAL4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Diamino lipid DAL4 |           |
| Cat. No.:            | B12398828          | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Diamino lipid DAL4** in in vivo research settings, particularly for cancer immunotherapy applications. The information is compiled from preclinical studies demonstrating the effective use of DAL4-based lipid nanoparticles (LNPs) for the intratumoral delivery of cytokine-encoding messenger RNA (mRNA).

## **Introduction to Diamino Lipid DAL4**

**Diamino lipid DAL4** is a novel, ionizable lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver nucleic acid payloads such as mRNA. Its unique diamino head group structure facilitates efficient encapsulation of negatively charged mRNA and subsequent endosomal escape within target cells, leading to robust protein expression. In preclinical cancer models, DAL4-LNPs have been successfully used to deliver mRNA encoding immunostimulatory cytokines directly into the tumor microenvironment, thereby activating a potent anti-tumor immune response.

### Key Features:

High Encapsulation Efficiency: Effectively encapsulates mRNA molecules.



- Potent In Vivo Delivery: Facilitates high transfection efficiency in tumor cells upon local administration.
- Immune Activation: Induces a robust infiltration of immune effector cells into the tumor.
- Therapeutic Efficacy: Demonstrates significant anti-tumor effects, especially when used to deliver cytokine-encoding mRNA.

## Mechanism of Action: DAL4-LNP Mediated Cancer Immunotherapy

DAL4-LNPs carrying cytokine-encoding mRNA, such as that for Interleukin-12 (IL-12) and Interleukin-27 (IL-27), function by reprogramming the tumor microenvironment. Upon intratumoral injection, the LNPs are taken up by tumor cells and other cells in the vicinity. The acidic environment of the endosome protonates the diamino head group of DAL4, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cell's translational machinery then produces the cytokine proteins, which are subsequently secreted.

These locally produced cytokines, like IL-12 and IL-27, act on various immune cells. IL-12 is a potent activator of T cells and Natural Killer (NK) cells, promoting their proliferation and enhancing their cytotoxic functions. IL-27 shares some of these functions and can also contribute to anti-tumor immunity. This localized cytokine production leads to a robust infiltration of activated CD8+ T cells and NK cells into the tumor, which then recognize and kill cancer cells. This process transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction. A synergistic anti-tumor effect has been observed with the co-delivery of IL-12 and IL-27 mRNA.[1][2]





Click to download full resolution via product page

**Figure 1:** High-level experimental workflow for in vivo studies.

## Experimental Protocols Preparation of DAL4-LNP Encapsulating mRNA

This protocol describes the formulation of DAL4-LNPs using microfluidic mixing, a reproducible method for generating uniformly sized nanoparticles.

### Materials:

- Diamino lipid DAL4
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol



- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA (e.g., encoding IL-12, IL-27)
- Ethanol (200 proof)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Protocol:

- · Prepare Lipid Stock Solution:
  - Dissolve Diamino lipid DAL4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The final total lipid concentration in the ethanol phase should be between 10-25 mM.
- Prepare mRNA Aqueous Solution:
  - Dilute the mRNA transcript in a citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).
- · Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
  - Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
  - Initiate mixing to allow for the self-assembly of the LNPs.
- Dialysis and Concentration:



- Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

#### Characterization:

- Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).





Click to download full resolution via product page

Figure 2: Intracellular delivery pathway of DAL4-LNPs.

## In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of DAL4-LNP delivering cytokine mRNA in a syngeneic mouse model.

#### **Animal Model:**

- C57BL/6 mice (6-8 weeks old) are commonly used.
- Tumor model: B16F10 melanoma is a well-established model for immunotherapy studies.

#### Protocol:

- Tumor Inoculation:
  - $\circ$  Subcutaneously inject 5 x 10^5 B16F10 cells in 100  $\mu$ L of PBS into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Treatment Groups:
  - Divide mice into treatment groups (n=5-8 per group), for example:
    - PBS control
    - LNP with control (e.g., GFP) mRNA
    - DAL4-LNP with IL-12 mRNA
    - DAL4-LNP with IL-27 mRNA
    - DAL4-LNP with both IL-12 and IL-27 mRNA
- Administration:



- Administer the treatment via intratumoral injection.
- $\circ$  A typical dose is 10 µg of each mRNA per injection in a volume of 50 µL.
- Injections are typically performed every other day for a total of six doses.
- Monitoring:
  - Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor animal body weight and general health status.
- Endpoint Analysis:
  - At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
  - Excise tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
  - Collect blood for analysis of systemic cytokine levels.

## **Data Presentation**

The following tables summarize representative quantitative data from in vivo studies using DAL4-LNPs for cancer immunotherapy.

Table 1: Physicochemical Properties of DAL4-LNPs

| LNP Formulation        | Mean Diameter<br>(nm) | Polydispersity<br>Index (PDI) | Encapsulation Efficiency (%) |
|------------------------|-----------------------|-------------------------------|------------------------------|
| DAL4-LNP-IL-12<br>mRNA | 90 - 120              | < 0.2                         | > 90%                        |
| DAL4-LNP-IL-27<br>mRNA | 90 - 120              | < 0.2                         | > 90%                        |

Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model



| Treatment Group                | Average Tumor Volume<br>(Day 18 post-inoculation)<br>(mm³) | Tumor Growth Inhibition (%) |
|--------------------------------|------------------------------------------------------------|-----------------------------|
| PBS Control                    | ~1500                                                      | -                           |
| DAL4-LNP-Control mRNA          | ~1450                                                      | ~3%                         |
| DAL4-LNP-IL-27 mRNA            | ~800                                                       | ~47%                        |
| DAL4-LNP-IL-12 mRNA            | ~400                                                       | ~73%                        |
| DAL4-LNP-IL-12 + IL-27<br>mRNA | ~150                                                       | ~90%                        |

Data are representative and may vary based on experimental conditions.

Table 3: Immune Cell Infiltration in Tumors

| Treatment Group                 | CD45+ Leukocytes<br>(% of total cells) | CD8+ T cells (% of<br>CD45+ cells) | NK cells (% of<br>CD45+ cells) |
|---------------------------------|----------------------------------------|------------------------------------|--------------------------------|
| PBS Control                     | ~5%                                    | ~10%                               | ~5%                            |
| DAL4-LNP-IL-12 + IL-<br>27 mRNA | ~45%                                   | ~25%                               | ~15%                           |

Data are representative and show a significant increase in immune cell infiltration with dual cytokine treatment.[2]

## Conclusion

**Diamino lipid DAL4** is a potent and versatile tool for in vivo delivery of mRNA, particularly in the context of cancer immunotherapy. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own in vivo studies using DAL4-LNP technology. The ability to achieve localized, high-level expression of therapeutic proteins like cytokines within the tumor microenvironment opens up promising avenues for the development of novel and effective cancer treatments.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies
  Using Diamino Lipid DAL4]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12398828#how-to-use-diamino-lipid-dal4-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com